molecular formula C12H14N2O3 B1276062 5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione CAS No. 91567-45-2

5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione

Cat. No. B1276062
CAS RN: 91567-45-2
M. Wt: 234.25 g/mol
InChI Key: XUIFFZGCVHKMNX-UHFFFAOYSA-N
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Description

The compound "5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The presence of a 4-hydroxyphenyl group suggests potential for interaction with biological targets, and the substitution pattern on the imidazolidine ring could influence its chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of imidazolidine derivatives often involves the reaction of isocyanates with amines or other nucleophiles. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Similarly, the synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones can be achieved through the reaction of substituted phenyl isocyanates with certain nitriles, followed by a series of hydrolysis and rearrangement steps . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is characterized by a five-membered ring containing two nitrogen atoms. The substitution of the ring can significantly affect the molecular geometry and electronic structure, as seen in the case of 1-methyl-5,5-diphenylimidazolidine-2,4-dione, where the two phenyl rings are not coplanar with the imidazole ring . The presence of a hydroxyphenyl group in the compound of interest would likely contribute to additional hydrogen bonding and could influence the overall conformation and stability of the molecule.

Chemical Reactions Analysis

Imidazolidine derivatives can participate in various chemical reactions, including Michael addition reactions, as seen with certain imidazolidine catalysts . The reactivity of the compound "5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione" could be explored in similar conjugate addition reactions or other transformations relevant to its potential pharmacological applications. Additionally, the compound could potentially form complexes with transition metals, as observed with related thioxoimidazolidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives, such as solubility, melting point, and stability, are influenced by their substitution patterns. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity and basicity of the molecule, as well as its reactivity in hydrolysis reactions . The hydroxyphenyl group in the compound of interest is likely to contribute to its solubility in polar solvents and could also affect its pharmacokinetic properties.

Scientific Research Applications

ERK1/2 Inhibitors in Cancer Treatment

A study by Li et al. (2009) explored analogs of thiazolidine-dione derivatives, focusing on their potential as ERK1/2 substrate-specific inhibitors. This research provides insights into developing new compounds for cancer therapy by targeting specific substrates of ERK1/2, a critical pathway in many cancers (Li et al., 2009).

Antidiabetic and Hypolipidemic Agents

Sohda et al. (1982) synthesized compounds similar to thiazolidine-dione, evaluating their hypoglycemic and hypolipidemic activities. This research indicates the potential of such compounds in treating diabetes and associated lipid disorders (Sohda et al., 1982).

Analogs of Alkaloids Naamidine A and G

Witchard and Watson (2010) conducted a synthesis of 5-amino-3-methylimidazolidine-2,4-dione analogs, resembling the structure of alkaloids Naamidine A and G. Their research could pave the way for new therapeutic compounds inspired by these natural products (Witchard & Watson, 2010).

Microwave-Assisted Synthesis

Rábarová et al. (2004) demonstrated the utility of microwave irradiation in synthesizing compounds with active methylene groups, including imidazolidine-dione derivatives. This technique offers a faster and more efficient method for chemical synthesis, potentially useful in drug development (Rábarová et al., 2004).

Serotonin Receptor Research

Handzlik et al. (2011) explored phenylpiperazine derivatives of imidazolidine-dione for their potential as serotonin receptor ligands. Such research is significant for developing treatments for neurological and psychiatric disorders (Handzlik et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes precautionary statements such as avoiding contact with skin and eyes, and not breathing dust or fumes .

properties

IUPAC Name

5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(10(16)13-11(17)14-12)7-6-8-2-4-9(15)5-3-8/h2-5,15H,6-7H2,1H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIFFZGCVHKMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406929
Record name 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione

CAS RN

91567-45-2
Record name 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione
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